molecular formula C12H16N2O4 B2422944 (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate CAS No. 866151-99-7

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate

Cat. No.: B2422944
CAS No.: 866151-99-7
M. Wt: 252.27
InChI Key: RPERJYZZFNPURX-ZSOIEALJSA-N
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Description

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in various biologically active molecules.

Preparation Methods

The synthesis of (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate typically involves the reaction of 2,4-dimethoxybenzaldehyde with N-methylcarbamate under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate can be compared with other carbamate derivatives, such as:

    Carbaryl: A widely used insecticide with a similar carbamate structure.

    Aldicarb: Another carbamate insecticide known for its high toxicity.

    Methomyl: A carbamate insecticide with a broad spectrum of activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(14-18-12(15)13-2)10-6-5-9(16-3)7-11(10)17-4/h5-7H,1-4H3,(H,13,15)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPERJYZZFNPURX-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)NC)/C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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